molecular formula C10H19NO2 B13169343 4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one

4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one

Cat. No.: B13169343
M. Wt: 185.26 g/mol
InChI Key: YAYMREFCZLJRDY-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one is an organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one typically involves the reaction of cyclohexanone with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-(1-amino-2-methylpropan-2-yl)-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C10H19NO2/c1-9(2,7-11)10(13)5-3-8(12)4-6-10/h13H,3-7,11H2,1-2H3

InChI Key

YAYMREFCZLJRDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1(CCC(=O)CC1)O

Origin of Product

United States

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